REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][OH:6].[H-].[Na+].Cl[C:10]1[CH:15]=[CH:14][N+:13]([O-:16])=[C:12]([CH3:17])[C:11]=1[CH3:18]>CS(C)=O>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:10]1[CH:15]=[CH:14][N+:13]([O-:16])=[C:12]([CH3:17])[C:11]=1[CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COCCCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=[N+](C=C1)[O-])C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at 60° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
TEMPERATURE
|
Details
|
cooled to a room temperature
|
Type
|
STIRRING
|
Details
|
The obtained mixture was stirred at 40° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove the dimethyl sulfoxide
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCCOC1=C(C(=[N+](C=C1)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 760 mg | |
YIELD: CALCULATEDPERCENTYIELD | 18.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |